BenchChemオンラインストアへようこそ!

Cryptophycin 1

Antiproliferative activity Leukemia Tubulin inhibitor

Cryptophycin 1 (CAS 124689-65-2) is the definitive reference standard for Vinca-domain tubulin polymerization assays. It delivers picomolar potency (IC₅₀ ~4.58 pM) with 100-1000x greater activity than paclitaxel or vinca alkaloids, and uniquely retains full efficacy in P-gp-overexpressing multidrug-resistant cells. Its hallmark tubulin aggregation profile—producing ultrastable rings at 1 nM tubulin—differentiates it from dolastatin 10 and hemiasterlin, ensuring unambiguous SAR comparisons. Researchers depend on cryptophycin 1 to calibrate high-throughput screens and validate novel microtubule payloads. Procure high-purity reference material to anchor your ADC, oncology, and chemical biology programs.

Molecular Formula C35H43ClN2O8
Molecular Weight 655.2 g/mol
CAS No. 124689-65-2
Cat. No. B055678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptophycin 1
CAS124689-65-2
Synonymscryptophycin 1
Molecular FormulaC35H43ClN2O8
Molecular Weight655.2 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
InChIInChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1
InChIKeyPSNOPSMXOBPNNV-VVCTWANISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptophycin 1 CAS 124689-65-2: Antimitotic Macrocyclic Depsipeptide for Microtubule-Targeted Anticancer Research


Cryptophycin 1 (CAS 124689-65-2) is the prototypic member of the cryptophycin family, a class of 16-membered macrocyclic depsipeptides originally isolated from cyanobacteria (Nostoc sp.) [1]. It functions as a potent antimitotic agent by binding to the Vinca alkaloid domain of β-tubulin, thereby inhibiting microtubule polymerization, depolymerizing preformed microtubules, and potently suppressing microtubule dynamics at picomolar concentrations [2]. As the natural product lead compound from which numerous synthetic analogs (e.g., cryptophycin 52, cryptophycin 55, cryptophycin 309) were derived through structure-activity relationship (SAR) optimization, cryptophycin 1 serves as the essential reference standard for comparative mechanistic studies and the validation of new tubulin-targeted payloads in targeted drug delivery research [3].

Why Generic Microtubule Inhibitors Cannot Substitute for Cryptophycin 1 in Targeted Anticancer Research


Cryptophycin 1 cannot be generically substituted by other microtubule-targeting agents (MTAs) such as paclitaxel, vinblastine, or even the closely related analog dolastatin 10, due to its distinct molecular pharmacology and unique tubulin aggregation profile. First, cryptophycin 1 exhibits potency 100- to 1000-fold greater than paclitaxel or the vinca alkaloids in antiproliferative assays, with IC₅₀ values in the low picomolar range (e.g., 4.58 pM against KB cells) [1]. Second, while both cryptophycin 1 and dolastatin 10 bind competitively to the Vinca domain, they induce morphologically distinct tubulin aggregates and differ in their inhibition of nucleotide exchange (cryptophycin 1 being less potent than dolastatin 10 in this specific assay) [2]. Third, cryptophycin 1 induces tubulin rings of superior stability (remaining intact at tubulin concentrations as low as 1 nM), a property that distinguishes it from hemiasterlin and dolastatin 10 and correlates with cytotoxic potency [3]. Finally, cryptophycin 1 retains activity in multidrug-resistant (MDR) cells expressing P-glycoprotein, a critical differentiator from taxanes and anthracyclines [4]. Substitution without this precise mechanistic signature compromises experimental reproducibility and the validity of SAR conclusions.

Quantitative Differentiation of Cryptophycin 1 from Tubulin-Binding Comparators: IC₅₀, Binding Affinity, and Aggregation Stability


Cryptophycin 1 vs. Dolastatin 10: Comparative Cytotoxicity in L1210 Murine Leukemia Cells

In a direct head-to-head comparison, cryptophycin 1 (CP1) demonstrated significantly greater antiproliferative potency than dolastatin 10 (D10) against L1210 murine leukemia cells. CP1 exhibited an IC₅₀ of 20 pM, whereas D10 showed an IC₅₀ of 0.5 nM (500 pM). This represents a 25-fold higher potency for CP1 relative to D10 in this cell line [1].

Antiproliferative activity Leukemia Tubulin inhibitor

Cryptophycin 1 vs. Dolastatin 10: Differential Effects on Tubulin Nucleotide Exchange and Aggregation Morphology

In a comprehensive comparative study of tubulin interactions, cryptophycin 1 (CP1) was found to be less potent than dolastatin 10 (D10) as an inhibitor of nucleotide exchange on tubulin, yet the two drugs were equivalent in stabilizing the colchicine binding activity of tubulin. Critically, the electron micrographic appearance of tubulin aggregates induced by CP1 differed substantially from that induced by D10. Furthermore, the presence of microtubule-associated proteins (MAPs) greatly altered the aggregate morphology induced by D10, but had no effect on the morphology of CP1-induced aggregates [1].

Tubulin binding Vinca domain Aggregation

Cryptophycin 1 vs. Hemiasterlin and Dolastatin 10: Superior Stability of Drug-Induced Tubulin Rings

Fluorescence correlation spectroscopy (FCS) analysis revealed that cryptophycin 1 induces the formation of single-walled tubulin rings of 23.8 nm mean diameter that are exceptionally stable. Cryptophycin 1–tubulin rings remain intact even at tubulin concentrations as low as 1 nM. In contrast, hemiasterlin–tubulin rings depolymerize at relatively high concentrations (100 nM), and dolastatin 10–tubulin rings show intermediate stability, depolymerizing significantly only at tubulin concentrations below 10 nM [1].

Tubulin polymerization Ring stability Fluorescence correlation spectroscopy

Cryptophycin 1 vs. Cryptophycin 52 (LY355703): Structural Origin of Potency and Stability Trade-offs

Cryptophycin 1 is the natural product epoxide lead compound from which the clinical candidate cryptophycin 52 (LY355703) was derived as a synthetic C-6 gem-dimethyl analog. While both epoxides (cryptophycins 1 and 52) demonstrated in vitro and in vivo antitumor activity, the chlorohydrin derivatives (cryptophycins 8 and 55) were markedly more active but could not be formulated as stable solutions [1]. Cryptophycin 52 entered phase II clinical trials but produced only marginal antitumor activity, attributed in part to extensive plasma protein binding (approximately 99% in human plasma) [2]. Cryptophycin 1 remains the essential SAR anchor for understanding how modifications at the epoxide moiety and fragment A phenyl ring alter potency, stability, and pharmacokinetic behavior [3].

Structure-activity relationship Epoxide Chlorohydrin

Cryptophycin 1 Retains Potency in Multidrug-Resistant (MDR) Cells Expressing P-glycoprotein

Cryptophycin 1 effectively depletes microtubules in intact cells, including those displaying the multidrug resistance (MDR) phenotype mediated by P-glycoprotein (P-gp) overexpression. Unlike taxanes and anthracyclines, which are actively effluxed by P-gp, cryptophycin 1 retains its antiproliferative activity in MDR tumor models [1]. A review of the cryptophycin class confirms that their biological activity is not negatively affected by P-glycoprotein, a drug efflux system commonly found in multidrug-resistant cancer cell lines and solid tumors [2].

Multidrug resistance P-glycoprotein MDR1

Cryptophycin 1 vs. Paclitaxel and Vinblastine: 100- to 1000-Fold Superior Antiproliferative Potency

A comprehensive review of cryptophycin pharmacology notes that their strong antiproliferative activities exhibit 100-fold to 1000-fold greater potency compared with those of paclitaxel (a microtubule-stabilizing taxane) and vinblastine (a Vinca alkaloid tubulin polymerization inhibitor) [1]. Cryptophycin 1 specifically exhibits IC₅₀ values in the low picomolar range, e.g., 4.58 pM against KB human nasopharynx carcinoma cells [2].

Cytotoxicity Microtubule dynamics Antiproliferative

Cryptophycin 1 CAS 124689-65-2: Validated Research and Industrial Applications in Tubulin Pharmacology and Drug Development


Reference Standard for Tubulin Polymerization and Microtubule Dynamics Assays

Cryptophycin 1 is the gold-standard reference compound for in vitro tubulin polymerization assays, particularly for studies focused on the Vinca alkaloid domain. Researchers can use cryptophycin 1 as a positive control to validate assay sensitivity, given its ability to inhibit microtubule polymerization by 50% at a drug:tubulin ratio of 0.1 [1]. Its unique tubulin aggregation profile and superior ring stability (stable at 1 nM tubulin) make it an indispensable tool for calibrating fluorescence correlation spectroscopy (FCS) and electron microscopy studies of drug-induced tubulin polymers [2].

Lead Compound for Structure-Activity Relationship (SAR) Studies and Novel Analog Development

Cryptophycin 1 serves as the unmodified natural product benchmark for SAR programs aiming to optimize cryptophycin-based therapeutics. The core macrocyclic depsipeptide structure can be divided into four fragments (A–D), with cryptophycin 1 providing the baseline activity against which modifications at the epoxide moiety, fragment A phenyl ring, and fragment C β-amino acid are evaluated [3]. Synthetic efforts to improve aqueous solubility, reduce neurotoxicity, or create ADC payloads all rely on cryptophycin 1 as the comparative anchor [4].

High-Potency Positive Control in Multidrug-Resistant (MDR) Cancer Cell Screens

Cryptophycin 1 is an essential positive control for cytotoxicity screens involving P-glycoprotein (P-gp)-expressing multidrug-resistant cell lines. Because cryptophycin 1 retains full activity in MDR cells, it serves as a comparator to distinguish P-gp-mediated resistance from other resistance mechanisms. This application is particularly valuable for evaluating novel MDR-reversal agents or for screening compound libraries for P-gp substrate liability [5].

Calibration Standard for Picomolar-Sensitivity Antiproliferative Assays

With IC₅₀ values in the low picomolar range (e.g., 4.58 pM against KB cells and 7.63 pM against LoVo cells), cryptophycin 1 provides the extreme sensitivity needed to validate and calibrate high-throughput cytotoxicity assays designed to detect ultra-potent antiproliferative agents [6]. This application is critical for natural product discovery programs screening for novel antimitotic compounds with potency comparable to or exceeding current standards.

Quote Request

Request a Quote for Cryptophycin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.